rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo
Brand Name: Vulcanchem
CAS No.: 53751-30-7
VCID: VC11585543
InChI: InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo

CAS No.: 53751-30-7

Cat. No.: VC11585543

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo - 53751-30-7

Specification

CAS No. 53751-30-7
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name [(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Standard InChI InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1
Standard InChI Key HOGOLKHCHFSFKN-XVMARJQXSA-N
Isomeric SMILES C1C[C@H]2[C@@H](C[C@@H]1O2)CN
Canonical SMILES C1CC2C(CC1O2)CN

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, [(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, reflects its bicyclic framework and stereochemical configuration. The 7-oxabicyclo[2.2.1]heptane system consists of a norbornane-like structure with an oxygen atom at position 7, while the methanamine group (-CH2NH2) occupies the exo position relative to the bicyclic plane. The racemic designation (rac-) indicates a 1:1 mixture of enantiomers due to the (1R,2R,4S) and (1S,2S,4R) configurations at the chiral centers.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
CAS Registry Number53751-30-7
IUPAC Name[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
InChI KeyHOGOLKHCHFSFKN-XVMARJQXSA-N
Isomeric SMILESC1C[C@H]2C@@HCN

Stereochemical Considerations

The exo configuration of the methanamine group positions it outward from the bicyclic plane, influencing molecular interactions. Computational models predict that this spatial arrangement enhances steric accessibility for binding to biological targets compared to endo isomers. The compound’s stereochemistry is further validated by its isomeric SMILES string, which specifies the (1S,2S,4R) configuration.

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely synthesized through a multi-step sequence involving:

  • Bicyclic Core Formation: Cyclization of norbornene derivatives or epoxidation of bicyclo[2.2.1]hept-2-ene precursors to establish the 7-oxabicyclo[2.2.1]heptane framework.

  • Amine Functionalization: Introduction of the methanamine group via reductive amination or nucleophilic substitution at the exo position.

  • Racemic Resolution: Separation of enantiomers using chiral chromatography or crystallization, though the racemic mixture is often retained for initial pharmacological screening.

Analytical Profiling

Key techniques for characterizing the compound include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the exo configuration and bicyclic integrity, with distinct shifts observed for the methanamine protons (δ 2.5–3.0 ppm) and oxygen-bearing carbons.

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₇H₁₃NO) with a precise mass-to-charge ratio (m/z 127.18).

  • X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, though published data remain limited.

Biological Activity and Mechanistic Insights

Enzyme Interaction Studies

The compound’s primary biological relevance lies in its potential as an enzyme modulator. The methanamine group may act as a hydrogen bond donor, enabling interactions with catalytic sites of proteases or kinases. Preliminary studies on analogous bicyclic amines suggest inhibitory activity against serine hydrolases, though direct evidence for this compound is pending.

Table 2: Comparative Pharmacokinetic Predictions

Parameterrac-[(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamineNorbornene-Based Analog
LogP (Octanol-Water)1.22.5
Topological Polar Surface Area35 Ų20 Ų
Predicted Solubility12 mg/mL5 mg/mL

Comparative Analysis with Structural Analogs

Carboxylic Acid Derivatives

Replacing the methanamine group with a carboxylic acid yields rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid (C₈H₁₂O₃), which exhibits distinct physicochemical properties, including a lower logP (-0.3) and higher polarity . Such analogs are often employed as synthetic intermediates rather than bioactive agents .

Future Directions and Research Opportunities

Targeted Synthesis of Enantiomers

While the racemic mixture is commercially available, enantioselective synthesis could unlock differential biological activities. For instance, the (1R,2R,4S) enantiomer may exhibit higher affinity for aminergic receptors based on docking studies with homologous systems.

Prodrug Development

Conjugation of the methanamine group with bioreversible moieties (e.g., carbamates) could enhance blood-brain barrier penetration, positioning the compound as a candidate for central nervous system (CNS) drug development.

Mechanistic Studies

High-throughput screening against kinase libraries and GPCR panels is warranted to identify precise molecular targets. Additionally, isotopic labeling (e.g., ¹⁵N-methanamine) would facilitate metabolic pathway tracing in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator